Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Overview
Description
Ethyl 4-(2-amino-2-thioxoethoxy)benzoate is a useful research compound. Its molecular formula is C11H13NO3S and its molecular weight is 239.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Structures
Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrates unique properties in forming hydrogen-bonded supramolecular structures. Molecules of this compound are connected by N-H...O hydrogen bonds, forming chains of edge-fused and alternating rings. This property is instrumental in creating sophisticated molecular assemblies, vital for understanding molecular interactions and designing novel materials with specific properties (Portilla et al., 2007).
Anti-Juvenile Hormone Agents
Compounds derived from Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate, a variant of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, have been identified as partial juvenile hormone (JH) antagonists, playing a crucial role in insect development. These compounds, including ethyl 4-(2-benzylhexyloxy)benzoate, have been shown to induce precocious metamorphosis in insects such as silkworms, indicating their potential in pest control and understanding hormonal regulation in insects (Kuwano et al., 2008), (Ishiguro et al., 2003).
Synthesis and Characterization of Novel Compounds
Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives have been synthesized and characterized. These compounds were further processed to yield compounds with potential antimicrobial properties. Studies like these are crucial for expanding our knowledge of chemical synthesis and the potential creation of new drugs or materials (Desai et al., 2007).
Optical and Material Science
Research into Schiff base compounds derived from ethyl-4-amino benzoate has revealed their potential in optical applications due to their nonlinear refractive index and optical limiting properties. These findings could have significant implications for the development of optical devices and materials (Abdullmajed et al., 2021).
Synthesis of Orthogonally Protected Amino Acids
Ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, derivatives of this compound, were synthesized for the creation of edeine analogs. These compounds are significant for peptide synthesis and could lead to the development of new pharmaceuticals or biochemical tools (Czajgucki et al., 2003).
Properties
IUPAC Name |
ethyl 4-(2-amino-2-sulfanylideneethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-14-11(13)8-3-5-9(6-4-8)15-7-10(12)16/h3-6H,2,7H2,1H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHKQJIAVBGZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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